Endoxifen E-isomer hydrochloride
Overview
Description
Endoxifen E-isomer hydrochloride, also known as E-Endoxifen hydrochloride, is an E-isomer of Endoxifen . It is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM), exhibiting antiestrogenic effects . It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . More detailed information about the synthesis of Endoxifen E-isomer hydrochloride might be found in specific chemical literature or databases.
Molecular Structure Analysis
The molecular formula of Endoxifen E-isomer hydrochloride is C25H28ClNO2 . The exact mass is 409.1808568 g/mol and the monoisotopic mass is also 409.1808568 g/mol . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; . The Canonical SMILES is CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of Endoxifen E-isomer hydrochloride include a molecular weight of 409.9 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 8 . The topological polar surface area is 41.5 Ų .
Scientific Research Applications
Gene Activation and Growth Influence
Endoxifen and 4-Hydroxytamoxifen (4OHT) metabolites of Tamoxifen demonstrate modulation of gene activation and growth in estrogen receptor-positive cancer cells. Specifically, the fixed ring (FR) Z-isomers of 4OHT and endoxifen are equivalent to their parent compounds in pharmacologic properties. Interestingly, E-isomers of FR 4OHT and endoxifen show no estrogenic activity at therapeutic serum concentrations. Molecular modeling suggests that some compounds create a novel agonist conformation of the estrogen receptor, demonstrating the complexity of endoxifen's interaction with cellular mechanisms (Maximov et al., 2014).
Antitumor Activity
Endoxifen exhibits notable antitumor activity, particularly in estrogen receptor-positive breast cancer. A study utilizing the MCF7/AC1 in vivo model, comparing endoxifen with tamoxifen and letrozole, demonstrated that high-dose endoxifen (HDE) showed similar antitumor activity to letrozole and was superior to tamoxifen. In cells resistant to letrozole, endoxifen proved more effective than tamoxifen, indicating its potential as a significant therapeutic agent in breast cancer treatment (Goetz et al., 2011).
Molecular Mechanisms and Concentration Dependence
Endoxifen's molecular mechanisms of action are concentration-dependent and distinct from other anti-estrogens. It shows different recruitment of ERα to target genes compared to 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI). Changes in endoxifen concentrations significantly alter gene expression profiles, demonstrating its unique and potent mechanism of action in modulating gene transcription and cell replication in cancer (Hawse et al., 2013).
Photodegradation and Environmental Impact
Photodegradation and Toxicity Assessment
Endoxifen, particularly its (E)- and (Z)-isomers, undergoes photodegradation under ultraviolet light. This research is crucial in understanding the environmental impact of endoxifen, especially its presence in wastewater treatment plant effluent and its toxicity to aquatic animals. The study provides insights into the efficiency, kinetics, by-products, and toxicity of endoxifen photodegradation, highlighting the importance of assessing and mitigating potential environmental risks (Martin et al., 2019).
Future Directions
Z-endoxifen, the active isomer of endoxifen, has demonstrated promising antitumor activity in phase 1/2 clinical studies . It has been evaluated in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors . Future clinical studies aim to validate endoxifen therapeutics for use as salvage therapy after exhaustive antiestrogen treatment .
properties
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-QREUMGABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endoxifen E-isomer hydrochloride | |
CAS RN |
1197194-61-8 | |
Record name | Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197194-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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